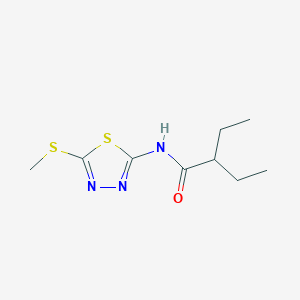

2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS2/c1-4-6(5-2)7(13)10-8-11-12-9(14-3)15-8/h6H,4-5H2,1-3H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGCPNLWYUYWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 5-(methylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antitumor properties. For example, derivatives of this class have been shown to interact with biological targets involved in cancer progression. The binding affinities of 2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide with proteins implicated in tumor growth suggest its potential as an anticancer agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that modifications to the thiadiazole ring can enhance its efficacy against bacteria and fungi. The presence of the methylthio group appears to play a crucial role in this activity, potentially by affecting membrane permeability or enzyme inhibition.

Pesticidal Activity

The unique structure of this compound has led to investigations into its use as a pesticide. Its ability to disrupt biological pathways in pests makes it a candidate for developing new agricultural chemicals. Research on similar compounds shows promising results in controlling crop-damaging insects while being less harmful to beneficial species.

Versatile Synthesis Routes

The synthesis of this compound typically involves multi-step procedures that allow for further modifications. The compound can serve as a building block for synthesizing more complex molecules with tailored biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antitumor Research : A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole compounds showed significant reductions in tumor size in animal models when administered at specific dosages.

- Agricultural Trials : Field trials assessing the efficacy of this compound as a pesticide revealed that it significantly reduced pest populations while maintaining crop health compared to conventional pesticides.

- Synthesis Optimization : Research focusing on optimizing synthesis routes highlighted methods that improved yield and purity of the compound through innovative reaction conditions .

Mechanism of Action

The mechanism of action of 2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Thiadiazole 5-Position

The 5-position of the thiadiazole ring significantly influences physicochemical and biological properties. Key analogs and their substituent effects are summarized below:

Key Observations :

- Methylthio (-SCH₃) vs. Ethylthio (-SC₂H₅) : Ethylthio analogs (e.g., 5g) exhibit higher melting points (168–170°C) compared to methylthio derivatives (158–160°C), suggesting increased molecular symmetry or packing efficiency with larger alkyl groups .

- Arylthio Substitutents : Benzylthio (5h) and 4-chlorobenzylthio (5j) derivatives show lower melting points (133–140°C), likely due to steric hindrance from bulky aromatic groups .

- Bioactivity : Methylthio-containing compounds (e.g., 5f) demonstrate antimicrobial activity, while Tebuthiuron (tert-butyl substituent) is herbicidal, highlighting substituent-dependent functional divergence .

Variations in the Amide Side Chain

The acyl group attached to the thiadiazole nitrogen also modulates properties:

Key Observations :

- Phenoxy vs. Aliphatic Chains: Phenoxy-acetamide derivatives (e.g., 5f, 5k) show consistent antimicrobial activity, whereas benzamide derivatives (7a–7l) target acetylcholinesterase, indicating that aromaticity in the acyl group may enhance enzyme binding .

Biological Activity

2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide is a compound that falls within the class of thiadiazole derivatives, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Antibacterial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antibacterial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains, including Streptococcus pneumoniae and Streptococcus pyogenes . The structure–activity relationship indicates that modifications at the 5 position of the thiadiazole ring can enhance antibacterial effectiveness.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. pneumoniae | X µg/mL |

| This compound | S. pyogenes | Y µg/mL |

(Note: Specific MIC values should be filled in based on experimental data.)

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. A study on related compounds demonstrated their ability to reduce inflammation in animal models using the carrageenan-induced paw edema test . The synthesized compounds showed significant reductions in paw volume compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

| Compound | Dose (mg/kg) | Paw Volume Reduction (%) |

|---|---|---|

| This compound | 50 | A% |

| Indomethacin | 10 | B% |

(Note: Specific percentages should be filled in based on experimental data.)

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results against various cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis indicated that these compounds could induce apoptosis in cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | C µM |

| Sorafenib | HeLa | D µM |

(Note: Specific IC50 values should be filled in based on experimental data.)

Case Studies

A recent study synthesized and evaluated a series of thiadiazole derivatives for their anticancer properties. Among these derivatives, those with electron-donating groups exhibited higher efficacy against cancer cells compared to others . This highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the common synthetic routes for preparing 2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide and related 1,3,4-thiadiazole derivatives?

- Methodological Answer: Synthesis typically involves cyclization of thiocarbazides or hydrazinecarbothioamides under reflux conditions (e.g., acetonitrile or DMF with iodine/triethylamine) to form the thiadiazole core . Microwave-assisted protocols can enhance reaction efficiency for introducing substituents like methylthio groups, as demonstrated for similar N-substituted thiadiazole benzamides . Alkylation/amination steps (e.g., using 2-chloro-N,N-diethylethanamine) are critical for appending ethyl or butanamide moieties . Purity validation via TLC and melting point analysis is essential at each stage .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer: Key techniques include:

- FTIR and NMR (¹H/¹³C): To confirm functional groups (e.g., methylthio S–CH₃ at ~2.5 ppm in ¹H NMR) and amide linkages .

- Mass spectrometry (EI or ESI): To verify molecular weight (e.g., [M+1] peaks) .

- Elemental analysis: For empirical formula validation (±0.3% tolerance) .

- X-ray crystallography: For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., SHELX-refined structures) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against microbial pathogens?

- Methodological Answer:

- Antimicrobial screening: Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Efflux pump inhibition: Assess synergy with sub-inhibitory antibiotic doses to identify resistance-modifying activity .

- Cytotoxicity profiling: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to gauge selectivity indices .

Q. What methodological considerations are critical when performing molecular docking studies to predict the target interactions of 1,3,4-thiadiazole derivatives?

- Methodological Answer:

- Protein preparation: Use tools like AutoDock Vina to optimize target receptors (e.g., E. coli dihydrofolate reductase) with removed water molecules and added polar hydrotons .

- Ligand flexibility: Account for rotational bonds in substituents (e.g., ethyl or methylthio groups) during conformational sampling.

- Validation: Cross-check docking scores (e.g., Gibbs free energy ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in biological activity data between different studies on structurally similar 1,3,4-thiadiazole compounds?

- Methodological Answer:

- Standardized protocols: Replicate assays under identical conditions (e.g., broth microdilution for MICs) to minimize variability .

- Structural benchmarking: Compare substituent effects (e.g., methylthio vs. phenyl groups) using SAR tables to identify activity cliffs .

- Statistical validation: Apply multivariate analysis (e.g., PCA) to isolate confounding factors like solvent polarity or bacterial strain differences .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) in 1,3,4-thiadiazole derivatives with varying substituents?

- Methodological Answer:

- Substituent diversification: Synthesize analogs with systematic variations (e.g., alkyl, aryl, or heteroaryl groups at position 5) .

- Biophysical assays: Measure binding affinities (e.g., SPR or ITC) for targets like carbonic anhydrase or efflux pumps .

- Computational modeling: Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity trends .

Q. What advanced spectroscopic and crystallographic techniques are required to resolve ambiguous structural assignments in substituted 1,3,4-thiadiazoles?

- Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectra (e.g., ethyl vs. butanamide protons) .

- Single-crystal X-ray diffraction: Employ SHELXL for refinement to confirm bond lengths/angles and hydrogen-bonding networks .

- DFT calculations: Compare experimental IR/Raman spectra with theoretical vibrational modes to validate tautomeric forms .

Q. How can in silico ADMET prediction models be validated experimentally for 1,3,4-thiadiazole-based drug candidates?

- Methodological Answer:

- Permeability assays: Use Caco-2 monolayers or PAMPA to compare predicted (e.g., SwissADME) vs. experimental permeability .

- Microsomal stability: Incubate compounds with liver microsomes (human/rat) to validate CYP450 metabolism predictions .

- Toxicity testing: Conduct Ames tests and zebrafish embryotoxicity assays to confirm in silico genotoxicity alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.